
Spectroscopic Characterization of 1,3,5,7-
Tetraphenyladamantane: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,5,7-Tetraphenyladamantane

Cat. No.: B096923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1,3,5,7-tetraphenyladamantane, a highly symmetrical and rigid polycyclic aromatic

hydrocarbon. The unique cage-like structure of the adamantane core, combined with the four

phenyl substituents, results in distinct spectroscopic signatures. This document details the

expected data from key analytical techniques, provides in-depth experimental protocols, and

visualizes the molecular structure and characterization workflow.

Molecular Structure and Properties
1,3,5,7-Tetraphenyladamantane (TPA) possesses a diamondoid adamantane cage with a

phenyl group attached to each of the four bridgehead carbon atoms. This arrangement confers

a high degree of thermal stability and a rigid, well-defined three-dimensional structure.

Property Value

Molecular Formula C₃₄H₃₂

Molecular Weight 440.62 g/mol

CAS Number 16004-75-4[1][2]

Appearance White to off-white solid
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,3,5,7-tetraphenyladamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit experimental ¹H NMR data for 1,3,5,7-tetraphenyladamantane was found in the

reviewed literature. The following are estimated chemical shifts based on the analysis of

adamantane and substituted aromatic compounds.

Protons Multiplicity
Estimated Chemical Shift
(δ) [ppm]

Adamantane CH₂ Singlet ~1.9 - 2.1

Phenyl H (ortho, meta, para) Multiplet ~7.2 - 7.6

Table 2: ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ) [ppm]

Adamantane CH₂ 39.1

Adamantane C (quaternary) 46.8

Phenyl C-H 127.2

Phenyl C (ipso) 137.6, 148.5

Phenyl C (quaternary) 91.8

Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Parameter Value

Ionization Mode Electron Ionization (EI)

Calculated m/z 440.25040

Found m/z 440.25008

Vibrational and Electronic Spectroscopy
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Characteristic Bands)

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (Adamantane)

1600 - 1450 C=C Stretch Aromatic Ring

1450 - 1300 C-H Bend Aliphatic (Adamantane)

Below 900 C-H Bend (out-of-plane) Aromatic

Table 5: UV-Vis Spectroscopy Data (Estimated)

Specific experimental UV-Vis data for 1,3,5,7-tetraphenyladamantane is not readily available.

The data presented is based on the closely related compound, tetraphenylmethane, and is

expected to be very similar due to the presence of isolated phenyl chromophores.

Solvent λ_max (nm)
Molar Absorptivity (ε)
[M⁻¹cm⁻¹]

Cyclohexane ~263 ~1910

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 1,3,5,7-tetraphenyladamantane.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1,3,5,7-tetraphenyladamantane.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-12 ppm

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K
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Spectral Width: 0-200 ppm

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of 1,3,5,7-
tetraphenyladamantane.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

with an electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 1,3,5,7-tetraphenyladamantane in a volatile organic solvent

(e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 50-1000

Resolution: >10,000

Inlet System: Direct infusion or gas chromatography (if coupled).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,3,5,7-tetraphenyladamantane.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

Thoroughly dry both the 1,3,5,7-tetraphenyladamantane sample and potassium bromide

(KBr) powder in an oven to remove any moisture.

In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry

KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A spectrum of a pure KBr pellet should be collected as the background.

UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within 1,3,5,7-tetraphenyladamantane.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 1,3,5,7-tetraphenyladamantane in a UV-transparent solvent

(e.g., cyclohexane or ethanol) of a known concentration (e.g., 1x10⁻³ M).

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of

1x10⁻⁴ to 1x10⁻⁵ M.

Use the pure solvent as a reference in the second beam of the spectrophotometer.

Acquisition Parameters:

Wavelength Range: 200-400 nm
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Scan Speed: Medium

Slit Width: 1.0 nm

Data Interval: 1.0 nm

Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the

spectroscopic characterization of 1,3,5,7-tetraphenyladamantane.
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Caption: Molecular structure of 1,3,5,7-Tetraphenyladamantane.
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Caption: Experimental workflow for the characterization of 1,3,5,7-Tetraphenyladamantane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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